molecular formula C19H14BrClN2O5 B1204706 Cinazepam CAS No. 172986-25-3

Cinazepam

Cat. No.: B1204706
CAS No.: 172986-25-3
M. Wt: 465.7 g/mol
InChI Key: NQTRBZXDWMDXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Cinazepam exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal firing . This leads to increased sedative and anxiolytic effects without significantly affecting muscle relaxation .

Similar Compounds:

    Phenazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Nitrazepam: Known for its hypnotic effects but with a higher affinity for the GABA-A receptor.

    Diazepam: A well-known benzodiazepine with broader applications but more pronounced muscle relaxant effects.

Uniqueness of this compound: this compound is unique in its ability to maintain sleep architecture, increasing the continuity of slow-wave sleep and REM sleep . This makes it particularly advantageous for treating sleep disorders compared to other benzodiazepines that may disrupt these sleep stages .

Biochemical Analysis

Biochemical Properties

Cinazepam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA_A receptor . This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic properties. This compound has a lower affinity for the benzodiazepine receptor of the GABA_A complex compared to other well-known hypnotic benzodiazepines . Additionally, this compound is rapidly metabolized in mice, with only 5% of the base compound remaining within 30 minutes of administration .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the inhibitory effects of GABA on neurons, leading to reduced neuronal excitability and increased sedation . This modulation of GABAergic signaling pathways can impact gene expression and cellular metabolism, contributing to its anxiolytic and sedative effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the GABA_A receptor. As a positive allosteric modulator, this compound binds to the benzodiazepine site on the GABA_A receptor, enhancing the receptor’s response to GABA . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability . The compound’s lower affinity for the benzodiazepine receptor compared to other benzodiazepines contributes to its unique pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized, with only 5% of the base compound remaining within 30 minutes of administration in mice . This rapid metabolism suggests that this compound is a benzodiazepine prodrug, with 3-hydroxyphenazepam as the main active metabolite . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound maintains its sedative and anxiolytic properties without significant disruption of sleep architecture .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits pronounced anxiolytic and sedative effects without significant myorelaxant side effects . At higher doses, the compound may induce mild motor impairment and other adverse effects . Threshold effects observed in these studies suggest that this compound’s therapeutic window is relatively narrow, requiring careful dosage management to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily undergoing rapid metabolism to its active metabolite, 3-hydroxyphenazepam . The compound is metabolized by enzymes such as cytochrome P450 (CYP) isoforms, including CYP3A4 and CYP2C19 . This metabolism leads to the formation of active and inactive metabolites, which are subsequently excreted from the body . The rapid metabolism of this compound contributes to its short duration of action and necessitates frequent dosing for sustained therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is likely transported across cell membranes via passive diffusion and possibly through specific transporters . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution is influenced by factors such as tissue perfusion, lipid solubility, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with the GABA_A receptor and other biomolecules . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for its pharmacological effects, as it ensures the compound’s availability at its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinazepam is synthesized through a multi-step process involving the reaction of 7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine with butanedioic acid. The reaction conditions typically involve the use of aprotic solvents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Cinazepam undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Properties

IUPAC Name

4-[[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTRBZXDWMDXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031961
Record name Cinazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172986-25-3
Record name 1-[7-Bromo-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172986-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172986253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4SS7UFXC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinazepam
Reactant of Route 2
Cinazepam
Reactant of Route 3
Cinazepam
Reactant of Route 4
Cinazepam
Reactant of Route 5
Cinazepam
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cinazepam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.